molecular formula C18H17N3O2 B3020335 N-(3,5-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899744-77-5

N-(3,5-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B3020335
CAS RN: 899744-77-5
M. Wt: 307.353
InChI Key: HLYJCZZFWZSZCK-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound that falls within the class of naphthyridine derivatives. These compounds are known for their diverse biological activities, including cytotoxic, antibacterial, and gastric antisecretory properties. The compound of interest is characterized by the presence of a naphthyridine core, a carboxamide group, and specific substituents that may influence its biological activity and physical properties.

Synthesis Analysis

The synthesis of naphthyridine derivatives often involves the reaction of various starting materials such as aminopyridines, quinolines, or isoxazoles with other reagents to introduce the carboxamide functionality. For instance, the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines leads to the formation of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids, which can be further modified to obtain various carboxamide derivatives . Additionally, a one-pot synthesis approach has been described for the generation of benzo[b][1,8]naphthyridine-3-carboxamide derivatives, which could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by a fused ring system that includes a naphthyridine scaffold. Substituents on this core, such as methyl groups and the carboxamide moiety, can significantly affect the compound's electronic distribution and, consequently, its reactivity and interaction with biological targets. The specific arrangement of these groups in N-(3,5-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide would be expected to influence its biological activity .

Chemical Reactions Analysis

Naphthyridine derivatives can undergo various chemical reactions, including methylation, as demonstrated in the synthesis of monomethyl or dimethyl compounds from naphthyridines using dimethyl sulfoxide in the presence of a base . The carboxamide group in these compounds is also reactive and can be involved in further chemical transformations, potentially leading to a wide array of derivatives with different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like carboxamide groups and methyl groups can affect these properties. For example, the introduction of a carboxamide group into the naphthyridine core can enhance the compound's solubility in polar solvents, which is beneficial for biological applications. The specific properties of N-(3,5-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide would need to be determined experimentally .

properties

IUPAC Name

N-(3,5-dimethylphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-11-7-12(2)9-14(8-11)20-17(22)15-10-13-5-4-6-19-16(13)21(3)18(15)23/h4-10H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYJCZZFWZSZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

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